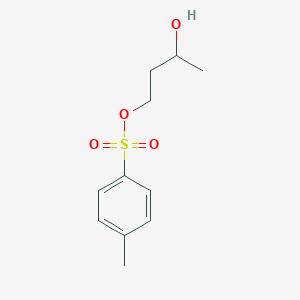

3-Hydroxybutyl 4-methylbenzenesulfonate

Description

Properties

Molecular Formula |

C11H16O4S |

|---|---|

Molecular Weight |

244.31 g/mol |

IUPAC Name |

3-hydroxybutyl 4-methylbenzenesulfonate |

InChI |

InChI=1S/C11H16O4S/c1-9-3-5-11(6-4-9)16(13,14)15-8-7-10(2)12/h3-6,10,12H,7-8H2,1-2H3 |

InChI Key |

HELSCPRKLIJMBU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCCC(C)O |

Origin of Product |

United States |

Foundational & Exploratory

Solubility profile of 3-Hydroxybutyl 4-methylbenzenesulfonate in organic solvents

An In-Depth Technical Guide to the Solubility Profile of 3-Hydroxybutyl 4-methylbenzenesulfonate in Organic Solvents

Authored by: A Senior Application Scientist

The journey of a drug candidate from a promising molecule to a therapeutic reality is paved with numerous physicochemical challenges. Among these, solubility stands as a primary gatekeeper, dictating a compound's behavior in both biological systems and manufacturing processes. Poor solubility can lead to erratic absorption, diminished bioavailability, and significant hurdles in formulation development, ultimately stalling or terminating a potential therapeutic. This guide is dedicated to researchers, scientists, and drug development professionals, offering a deep dive into the solubility profile of 3-Hydroxybutyl 4-methylbenzenesulfonate. As a key intermediate or a molecule of interest in its own right, understanding its interaction with various organic solvents is paramount. This document moves beyond a mere listing of data; it provides a foundational understanding of the principles governing its solubility, predictive insights based on its molecular structure, and robust, field-tested protocols for its empirical determination.

The Theoretical Underpinnings of Solubility: A Molecular Perspective

The age-old chemical adage, "like dissolves like," serves as our foundational principle.[1] This concept is rooted in the intermolecular forces between solute and solvent molecules. For dissolution to occur, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of new solute-solvent interactions.

Molecular Structure Analysis of 3-Hydroxybutyl 4-methylbenzenesulfonate

To predict the solubility of 3-Hydroxybutyl 4-methylbenzenesulfonate, we must first dissect its molecular structure:

-

Toluene Moiety: The nonpolar aromatic ring of the 4-methylbenzenesulfonate group contributes to its solubility in nonpolar, aromatic solvents like toluene and benzene.

-

Sulfonate Ester Group (-SO₃-): This is a highly polar functional group. The significant dipole moment of this group suggests favorable interactions with polar solvents.

-

Butyl Chain (-CH₂CH₂CH₂CH₂-): This flexible, nonpolar alkyl chain enhances the compound's lipophilicity, favoring solubility in less polar solvents.

-

Hydroxyl Group (-OH): The terminal hydroxyl group is a key feature. It can act as both a hydrogen bond donor and acceptor, indicating a strong potential for solubility in protic solvents like alcohols.

The overall polarity of 3-Hydroxybutyl 4-methylbenzenesulfonate is a balance between its nonpolar regions (toluene ring, butyl chain) and its polar functionalities (sulfonate ester, hydroxyl group).[2] This amphipathic nature suggests a broad, but nuanced, solubility profile across a range of solvents.

A Predictive Framework: Hansen Solubility Parameters (HSP)

To move beyond qualitative predictions, we can employ the Hansen Solubility Parameter (HSP) system.[3][4] This model deconstructs the total cohesive energy of a substance into three components:

-

δD (Dispersion): Energy from van der Waals forces.

-

δP (Polar): Energy from dipolar intermolecular forces.

-

δH (Hydrogen Bonding): Energy from hydrogen bonds.

The principle is that substances with similar HSP values are likely to be miscible.[4][5] While the exact HSP values for 3-Hydroxybutyl 4-methylbenzenesulfonate are not published, we can estimate them based on its functional groups.

Estimated Hansen Solubility Parameters for 3-Hydroxybutyl 4-methylbenzenesulfonate:

Based on group contribution methods, the presence of the aromatic ring, the sulfonate ester, the alkyl chain, and the hydroxyl group would lead to a balanced HSP profile.

Predicted Solubility Profile

Based on the structural analysis and the principles of HSP, we can predict the solubility behavior of 3-Hydroxybutyl 4-methylbenzenesulfonate in a range of common organic solvents. The closer the HSP values of the solvent and solute, the higher the anticipated solubility.

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Hexane | Nonpolar, Aliphatic | Low | Dominated by dispersion forces; poor match for the polar sulfonate and hydroxyl groups. |

| Toluene | Nonpolar, Aromatic | Moderate | Good interaction with the toluene moiety of the solute, but less favorable for the polar groups. |

| Diethyl Ether | Slightly Polar | Moderate | Can accept hydrogen bonds and has some polar character, but the nonpolar bulk may limit high solubility. |

| Dichloromethane | Polar, Aprotic | Moderate to High | Its polarity can interact with the sulfonate group, but it lacks hydrogen bonding capability. |

| Ethyl Acetate | Polar, Aprotic | Moderate to High | Acts as a hydrogen bond acceptor and has a significant dipole moment, making it a good candidate. |

| Acetone | Polar, Aprotic | High | A strong hydrogen bond acceptor with high polarity, likely to interact favorably with the polar groups. |

| Isopropanol | Polar, Protic | High | Can both donate and accept hydrogen bonds, and its alkyl character interacts with the nonpolar parts of the solute. |

| Ethanol | Polar, Protic | High | Similar to isopropanol, it is a good hydrogen bond donor and acceptor. |

| Methanol | Polar, Protic | High | The most polar of the simple alcohols, expected to have strong interactions with the hydroxyl and sulfonate groups. |

| Dimethyl Sulfoxide (DMSO) | Polar, Aprotic | Very High | A highly polar, strong hydrogen bond acceptor, often considered a universal solvent for many organic compounds. |

| N,N-Dimethylformamide (DMF) | Polar, Aprotic | Very High | Similar to DMSO, it is a highly polar solvent capable of strong dipole-dipole interactions. |

Experimental Determination of Solubility

Theoretical predictions provide a valuable starting point, but empirical determination is essential for accurate and reliable data. We will detail two robust protocols: the "gold standard" shake-flask method for equilibrium solubility and a high-throughput method for kinetic solubility, often used in early-stage drug discovery.[6][7]

Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)

This method measures the concentration of a saturated solution in equilibrium with an excess of the solid compound, providing the thermodynamic solubility.[8]

-

Preparation: Add an excess amount of crystalline 3-Hydroxybutyl 4-methylbenzenesulfonate to a known volume of the selected organic solvent in a sealed vial. The excess solid should be clearly visible.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the vials to stand undisturbed at the same constant temperature for at least 24 hours to allow the undissolved solid to settle.

-

Sampling: Carefully withdraw a clear aliquot of the supernatant. To ensure no solid particles are transferred, filtration through a 0.22 µm syringe filter is required.

-

Quantification: Dilute the aliquot with a suitable solvent and quantify the concentration of 3-Hydroxybutyl 4-methylbenzenesulfonate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The solubility is calculated from the measured concentration and the dilution factor.

Caption: Workflow for Equilibrium Solubility Determination.

Protocol 2: High-Throughput Kinetic Solubility Assay

This method is faster and uses less compound, making it ideal for early screening. It measures the concentration at which a compound, introduced from a concentrated DMSO stock, precipitates out of an aqueous or organic solvent.[9][10]

-

Stock Solution Preparation: Prepare a high-concentration stock solution of 3-Hydroxybutyl 4-methylbenzenesulfonate in 100% DMSO (e.g., 10 mM).

-

Serial Dilution: In a 96-well plate, perform serial dilutions of the DMSO stock solution.

-

Addition to Solvent: Add the selected organic solvent to each well of a new 96-well plate. Then, transfer a small, fixed volume of the serially diluted DMSO stock solutions to the corresponding wells containing the organic solvent. This rapid change in solvent environment can induce precipitation.

-

Incubation: Incubate the plate for a short period (e.g., 1-2 hours) at room temperature with gentle shaking.

-

Precipitation Detection: Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring light scattering. The concentration at which a significant increase in scattering is observed is the kinetic solubility limit.

-

Data Analysis: Plot the light scattering signal against the compound concentration to determine the kinetic solubility.

Caption: Workflow for High-Throughput Kinetic Solubility.

Data Presentation and Interpretation

The experimentally determined solubility data should be meticulously recorded.

Table for Experimental Solubility Data of 3-Hydroxybutyl 4-methylbenzenesulfonate at 25°C

| Solvent | Equilibrium Solubility (mg/mL) | Kinetic Solubility (µM) | Observations |

| Hexane | |||

| Toluene | |||

| Diethyl Ether | |||

| Dichloromethane | |||

| Ethyl Acetate | |||

| Acetone | |||

| Isopropanol | |||

| Ethanol | |||

| Methanol | |||

| Dimethyl Sulfoxide (DMSO) | |||

| N,N-Dimethylformamide (DMF) |

A high solubility in solvents like ethanol, isopropanol, and acetone would be advantageous for purification by recrystallization. Good solubility in volatile solvents such as dichloromethane or ethyl acetate is beneficial for extraction and chromatography. Understanding the solubility in solvents like DMSO and DMF is critical as they are often used to prepare concentrated stock solutions for biological assays.

Conclusion

The solubility profile of 3-Hydroxybutyl 4-methylbenzenesulfonate is predicted to be broad, with a preference for polar aprotic and polar protic solvents, owing to its combination of polar functional groups and nonpolar structural elements. This guide provides a robust framework for both predicting and experimentally determining this crucial physicochemical property. By integrating theoretical understanding with rigorous experimental protocols, researchers and drug development professionals can make informed decisions regarding the handling, purification, formulation, and application of this compound, thereby accelerating the path from laboratory research to potential therapeutic use.

References

-

AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]

-

BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]

-

LibreTexts Chemistry. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

-

Bevan, C. D., & Lloyd, R. S. (2008). In vitro solubility assays in drug discovery. PubMed, 15(3), 215-225. Retrieved from [Link]

-

ResearchGate. (2024, May 28). How to determine the solubility of a substance in an organic solvent? Retrieved from [Link]

-

Pasadena City College. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

-

Diversified Enterprises. (n.d.). Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids. Retrieved from [Link]

-

Wikipedia. (n.d.). Hansen solubility parameter. Retrieved from [Link]

-

College of the Canyons. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

-

Study.com. (2021, June 3). How to Calculate Solubility. Retrieved from [Link]

-

Pasadena City College. (n.d.). EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

-

LibreTexts Chemistry. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

-

American Institute for Conservation. (n.d.). Solubility Parameters: Theory and Application. Retrieved from [Link]

-

Alloprof. (n.d.). Measuring Solubility. Retrieved from [Link]

-

LibreTexts Chemistry. (2026, January 27). 17.4: Solubility Equilibria. Retrieved from [Link]

-

YouTube. (2021, February 25). Solubility Equilibrium and Temperature | Intro & Theory. Retrieved from [Link]

-

Hansen Solubility. (n.d.). Hansen Solubility Parameters. Retrieved from [Link]

-

SlidePlayer. (n.d.). Solubility Equilibrium. Retrieved from [Link]

-

MDPI. (2023, August 21). Hansen Solubility Parameters Applied to the Extraction of Phytochemicals. Retrieved from [Link]

-

PubChem. (n.d.). 3-Hydroxypropyl 4-methylbenzenesulfonate. Retrieved from [Link]

-

American Coatings Association. (2018, May 9). Hansen Solubility Parameters (HSP): 1—Introduction. Retrieved from [Link]

Sources

- 1. chem.ws [chem.ws]

- 2. researchgate.net [researchgate.net]

- 3. environmentalorganicchemistry.ethz.ch [environmentalorganicchemistry.ethz.ch]

- 4. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 5. paint.org [paint.org]

- 6. enamine.net [enamine.net]

- 7. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 9. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 10. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

Technical Guide: Safety Analysis & Handling of 3-Hydroxybutyl 4-methylbenzenesulfonate

Executive Summary

3-Hydroxybutyl 4-methylbenzenesulfonate (also known as 3-Hydroxybutyl tosylate) is a specialized alkylating agent frequently utilized as a chiral building block in the synthesis of pharmaceutical active ingredients (APIs), particularly HIV integrase inhibitors.[1]

Due to the presence of the sulfonate ester moiety—a highly reactive leaving group—this compound is classified as a Potentially Genotoxic Impurity (PGI) under ICH M7 guidelines. Its ability to alkylate DNA necessitates strict containment strategies, precise analytical monitoring, and validated deactivation protocols. This guide synthesizes toxicological data, mechanism of action, and industrial hygiene standards to provide a comprehensive safety framework for researchers.

Chemical Identity & Physicochemical Profile[2][3][4]

| Parameter | Data |

| Chemical Name | 3-Hydroxybutyl 4-methylbenzenesulfonate |

| Common Synonyms | 3-Hydroxybutyl tosylate; 1,3-Butanediol monotosylate |

| CAS Number | 75351-36-9 (R-isomer); 59744-08-0 (Racemic/General) |

| Molecular Formula | |

| Molecular Weight | 244.31 g/mol |

| Physical State | Viscous colorless to pale yellow liquid or low-melting solid |

| Solubility | Soluble in DCM, Ethyl Acetate, DMSO; sparingly soluble in water |

| Reactivity Class | Alkylating Agent (Electrophile) |

Hazard Characterization & Toxicology

GHS Classification

Based on structural alerts and surrogate data for alkyl tosylates, the following GHS classifications apply. Note that while specific toxicological data for this exact isomer may be limited, the precautionary principle mandates treating it according to its functional group chemistry.

-

Acute Toxicity (Oral): Category 4 (Harmful if swallowed).[2][3]

-

Skin Corrosion/Irritation: Category 2 (Causes skin irritation).[2][3]

-

Serious Eye Damage/Irritation: Category 1 or 2A (Causes serious eye damage/irritation).

-

Germ Cell Mutagenicity: Category 2 (Suspected of causing genetic defects).

-

Carcinogenicity: Category 1B (Presumed human carcinogen - based on alkyl tosylate class effects).

Mechanism of Genotoxicity (The "Why")

The primary safety concern is the sulfonate ester functionality. The tosylate group (

In a biological system, the electrophilic carbon attached to the oxygen of the tosylate group is susceptible to nucleophilic attack by DNA bases (specifically the

Visualization: Genotoxic Mechanism

Figure 1: The electrophilic carbon of the tosylate undergoes nucleophilic attack by DNA bases, leading to mutagenic adducts.

Risk Management & Handling Protocols

Engineering Controls

Due to the PGI status, handling must occur within a Closed System or High-Containment Device .

-

Primary Containment: Isolator or Class II Biosafety Cabinet (BSC) for weighing and transfer.

-

Ventilation: Single-pass HEPA filtration.

-

Pressure: Negative pressure relative to the surrounding room.

Validated Deactivation (Quenching) Protocol

Standard hydrolysis with water is often too slow for lipophilic tosylates. A chemical quench using a strong nucleophile is required to rapidly destroy the substance before disposal.

Recommended Quenching Agent: 10% Diethanolamine (DEA) in Methanol or 1M NaOH (if compatible with waste stream).

Step-by-Step Deactivation Workflow:

-

Preparation: Prepare a quenching solution of 10% v/v Diethanolamine in Methanol.

-

Dilution: Dilute the reaction waste or spill residue with a compatible solvent (e.g., Acetone or DCM) to ensure the tosylate is in solution.

-

Treatment: Slowly add the waste solution to the quenching agent with stirring. Exotherm warning: Add slowly.

-

Reaction Time: Stir for a minimum of 2 hours.

-

Verification (Self-Validating Step): Take a 100 µL aliquot. Analyze via TLC (Thin Layer Chromatography) or HPLC to confirm the absence of the starting tosylate peak. Do not dispose until <0.1% remains.

-

Disposal: Neutralize (if basic) and dispose of as hazardous chemical waste.

Visualization: Handling & Quenching Logic

Figure 2: Operational workflow ensuring no active alkylating agent is released into waste streams.

Analytical Monitoring (Trace Analysis)

To comply with ICH M7 guidelines, manufacturers must demonstrate that this impurity is purged to acceptable levels (often <10 ppm) in the final drug substance. Standard UV detection is often insufficient due to the weak chromophore of the aliphatic chain.

Recommended Method: LC-MS/MS

| Parameter | Condition |

| Technique | Liquid Chromatography - Tandem Mass Spectrometry (LC-MS/MS) |

| Column | C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Ionization | Electrospray Ionization (ESI), Positive Mode |

| Target Transition | Monitor for loss of Tosylic acid fragment (m/z 245 -> 173 or 91) |

| LOD Goal | < 1.0 ppm relative to API |

Rationale: ESI-MS provides the necessary sensitivity and specificity to distinguish the tosylate from the hydrolyzed alcohol byproduct.

Emergency Response

-

Inhalation: Move to fresh air immediately. If breathing is difficult, give oxygen. Medical attention is urgent due to potential delayed pulmonary edema or systemic alkylation effects.

-

Skin Contact: Do not scrub. Wash gently with copious amounts of soap and water for 15 minutes. Discard contaminated leather goods.

-

Eye Contact: Rinse cautiously with water for 15 minutes.[4] Remove contact lenses if present.[2][3][5] Seek immediate ophthalmological consult.

-

Spill Cleanup: Evacuate area. Wear full PPE (Tyvek suit, double nitrile gloves, respirator). Cover spill with absorbent pads soaked in 10% ammonia or diethanolamine solution to begin quenching in situ. Collect in sealed waste containers.

References

-

International Council for Harmonisation (ICH). (2017). Guideline M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk.Link

-

European Chemicals Agency (ECHA). General Information on Alkyl Sulfonates and Tosylates.Link

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 11235657 (Related Isomer).Link

- Teasdale, A. (2017). Mutagenic Impurities: Strategies for Identification and Control. John Wiley & Sons. (Standard industry text on PGI handling).

-

Glowienke, S., et al. (2005). Structure-activity considerations and in vitro approaches to assess the genotoxicity of 19 methane-, benzene- and toluenesulfonates. Mutation Research/Genetic Toxicology and Environmental Mutagenesis. Link

Sources

Introduction: The Strategic Value of 1,3-Butanediol and its Tosylated Intermediates

An In-depth Technical Guide to the Synthesis and Application of 1,3-Butanediol Monotosylate Derivatives

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of 1,3-butanediol monotosylate derivatives. We will delve into the core principles of their synthesis, explore their key physicochemical properties through spectroscopic analysis, and illuminate their significant role as versatile intermediates in modern organic synthesis, particularly in the development of pharmaceutically relevant molecules. This document moves beyond a simple recitation of facts to explain the underlying chemical principles and strategic considerations that guide the use of these valuable synthetic building blocks.

1,3-Butanediol is a four-carbon diol that has garnered significant interest in both industrial and pharmaceutical chemistry.[1] Its structure, featuring both a primary and a secondary alcohol, presents an interesting challenge and opportunity for selective chemical modification. In particular, the chiral forms, (R)- and (S)-1,3-butanediol, are highly valuable precursors for the asymmetric synthesis of complex molecules, including pheromones, fragrances, and critical pharmaceutical intermediates like azetidinone derivatives for carbapenem antibiotics.[2]

The conversion of an alcohol into a p-toluenesulfonate (tosylate) ester is a cornerstone transformation in organic synthesis. This process replaces a poor leaving group (hydroxide, HO⁻) with an exceptionally good one (tosylate, TsO⁻), facilitating subsequent nucleophilic substitution and elimination reactions.[3][4] The monotosylation of a diol like 1,3-butanediol is a pivotal step that allows for the sequential functionalization of the two hydroxyl groups, opening a gateway to a diverse array of complex molecules.[5] This guide will focus on the selective synthesis of these monotosylate derivatives and their subsequent chemical transformations.

Synthesis of 1,3-Butanediol Monotosylate: A Study in Regioselectivity

The primary challenge in synthesizing a monoderivative of 1,3-butanediol is achieving regioselectivity—preferentially reacting with one of the two hydroxyl groups. The primary alcohol at the C1 position is sterically less hindered and generally more nucleophilic than the secondary alcohol at the C3 position. Consequently, reaction with one equivalent of a tosylating agent under controlled conditions favors the formation of the primary tosylate, 3-hydroxybutyl p-toluenesulfonate .

A robust method for this transformation, particularly for the chiral variant, is detailed in the patent literature, demonstrating a scalable and effective approach.[6]

Experimental Protocol: Synthesis of (R)-3-Hydroxybutyl p-Toluenesulfonate[6]

This protocol is adapted from a documented industrial process and serves as a reliable method for the selective tosylation of the primary hydroxyl group.

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| (R)-1,3-Butanediol | 90.12 | 100.0 g | 1.11 |

| p-Toluenesulfonyl Chloride (TsCl) | 190.65 | 211.6 g | 1.11 |

| Triethylamine (Et₃N) | 101.19 | 123.6 g (170 mL) | 1.22 |

| Dichloromethane (DCM) | 84.93 | 1 L | - |

| 1M Hydrochloric Acid | - | As needed | - |

| Saturated Sodium Bicarbonate | - | As needed | - |

| Anhydrous Sodium Sulfate | - | As needed | - |

Procedure:

-

Reaction Setup: In a 2 L round-bottom flask equipped with a mechanical stirrer and a dropping funnel, dissolve (R)-1,3-butanediol (100.0 g, 1.11 mol) and triethylamine (170 mL, 1.22 mol) in 800 mL of dichloromethane.

-

Cooling: Cool the stirred solution to 0-5 °C using an ice bath. Maintaining this low temperature is crucial to prevent side reactions, such as the displacement of the newly formed tosylate by the chloride byproduct.[7]

-

Addition of Tosyl Chloride: Dissolve p-toluenesulfonyl chloride (211.6 g, 1.11 mol) in 200 mL of dichloromethane and add it dropwise to the cooled diol solution over 1-2 hours, ensuring the internal temperature remains below 5 °C.

-

Reaction Monitoring: Allow the reaction to stir at 0-5 °C for 14-18 hours. The progress can be monitored by Thin-Layer Chromatography (TLC) until the starting diol is consumed.

-

Workup:

-

Quench the reaction by slowly adding 200 mL of cold water.

-

Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl (2 x 150 mL), water (1 x 150 mL), and saturated NaHCO₃ solution (1 x 150 mL).

-

Dry the organic phase over anhydrous sodium sulfate.

-

-

Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield (R)-3-hydroxybutyl p-toluenesulfonate as a crude oil. The reported yield for this step is approximately 85-88%.[6] Further purification can be achieved via flash column chromatography if necessary.

Causality and Self-Validation:

-

Why use a 1:1 molar ratio of diol to TsCl? This stoichiometry is fundamental to maximizing the yield of the mono-tosylated product while minimizing the formation of the di-tosylated byproduct.

-

Why use triethylamine or pyridine as a base? The tosylation reaction generates one equivalent of hydrochloric acid (HCl), which must be neutralized to allow the reaction to proceed.[4] A non-nucleophilic amine base like triethylamine is ideal for this purpose.

-

Why low temperature? The tosylate group is an excellent leaving group. At higher temperatures, the chloride ion (Cl⁻) generated from TsCl can act as a nucleophile and displace the tosylate, leading to the formation of an undesired chlorinated byproduct (1-chloro-3-hydroxybutane).[7]

Physicochemical Properties and Spectroscopic Analysis

| Property | Value |

| Molecular Formula | C₁₁H₁₆O₄S |

| Molecular Weight | 244.31 g/mol |

| Appearance | Expected to be a colorless to pale yellow oil |

Spectroscopic Characterization (Predicted)

-

¹H NMR (CDCl₃, 400 MHz):

-

δ 7.80 (d, J=8.2 Hz, 2H): Aromatic protons on the tosyl group ortho to the sulfonyl group.

-

δ 7.35 (d, J=8.0 Hz, 2H): Aromatic protons on the tosyl group meta to the sulfonyl group.

-

δ 4.10 (t, J=6.5 Hz, 2H): Protons on C1 (-CH₂-OTs). They are deshielded by the adjacent electron-withdrawing sulfonate ester and appear as a triplet due to coupling with the C2 protons.

-

δ 3.85 (m, 1H): Proton on C3 (-CH-OH). This is a complex multiplet due to coupling with protons on C2 and C4.

-

δ 2.45 (s, 3H): Methyl protons on the toluene ring of the tosyl group.

-

δ 1.80 (m, 2H): Protons on C2 (-CH₂-). A multiplet resulting from coupling with protons on C1 and C3.

-

δ 1.20 (d, J=6.2 Hz, 3H): Methyl protons on C4 (-CH₃). A doublet due to coupling with the single proton on C3.

-

-

¹³C NMR (CDCl₃, 100 MHz):

-

δ 145.0: Quaternary aromatic carbon of the tosyl group attached to sulfur.

-

δ 132.8: Quaternary aromatic carbon of the tosyl group attached to the methyl group.

-

δ 130.0: Aromatic CH carbons meta to the sulfonyl group.

-

δ 128.0: Aromatic CH carbons ortho to the sulfonyl group.

-

δ 69.5: C1 carbon (-CH₂-OTs). Significantly deshielded by the sulfonate ester.

-

δ 65.0: C3 carbon (-CH-OH).

-

δ 38.5: C2 carbon (-CH₂-).

-

δ 23.0: C4 methyl carbon (-CH₃).

-

δ 21.6: Tosyl methyl carbon.

-

-

FT-IR (Neat, cm⁻¹):

-

3500-3400 (broad): O-H stretch from the secondary alcohol.

-

3070, 2970: C-H stretches (aromatic and aliphatic).

-

1598, 1495: C=C aromatic ring stretches.

-

1360, 1175 (strong): Asymmetric and symmetric S=O stretches of the sulfonate ester, which are highly characteristic.

-

Reactivity and Synthetic Applications

The synthetic value of 1,3-butanediol monotosylate lies in the exceptional leaving group ability of the tosylate. This enables two primary classes of reactions: intermolecular nucleophilic substitution and intramolecular cyclization.

Application 1: Intermolecular Sₙ2 Reaction - Synthesis of Ketone Body Esters

A prominent application of chiral 1,3-butanediol monotosylate is in the synthesis of (R)-3-hydroxybutyryl-(R)-3-hydroxybutyl ester . This molecule is a "ketone body ester," a nutritional supplement designed to induce a state of ketosis.[9][10][11]

The synthesis involves a classic Sₙ2 reaction where the carboxylate of (R)-3-hydroxybutyric acid acts as the nucleophile, displacing the tosylate on (R)-3-hydroxybutyl p-toluenesulfonate.[6]

// Reactants

Tosylate [label=<

(R)-3-Hydroxybutyl p-toluenesulfonate

(R)-3-Hydroxybutyl p-toluenesulfonate

Nucleophile [label=<

Sodium (R)-3-hydroxybutyrate

Sodium (R)-3-hydroxybutyrate

// Product

Product [label=<

(R)-3-hydroxybutyryl-(R)-3-hydroxybutyl ester

(R)-3-hydroxybutyryl-(R)-3-hydroxybutyl ester

// Reaction plus [label="+"]; arrow [label="Toluene\n80-90 °C", shape=plaintext];

{rank=same; Tosylate; plus; Nucleophile;}

Tosylate -> arrow; Nucleophile -> arrow; arrow -> Product; } dot Caption: Synthesis of a ketone body ester via Sₙ2 displacement. (Note: Image placeholders would be replaced with actual chemical structures).

Mechanistic Insight:

-

The reaction proceeds via a backside attack of the carboxylate nucleophile on the C1 carbon.

-

The transition state involves the simultaneous formation of the new C-O bond and the breaking of the C-OTs bond.

-

The tosylate anion departs as a very stable, resonance-stabilized leaving group, providing a strong thermodynamic driving force for the reaction.

Application 2: Intramolecular Cyclization - Formation of Oxetanes

The presence of both a nucleophile (the C3-hydroxyl group) and an electrophilic center with a leaving group (the C1-tosylate) within the same molecule sets the stage for an intramolecular Sₙ2 reaction. Treatment of 3-hydroxybutyl p-toluenesulfonate with a strong, non-nucleophilic base (e.g., sodium hydride, NaH) is expected to yield 2-methyloxetane .

This reaction, an intramolecular Williamson ether synthesis, is a powerful method for constructing strained four-membered rings.[12][13]

// Nodes Start [label="3-Hydroxybutyl\np-Toluenesulfonate"]; Alkoxide [label="Intermediate Alkoxide", fillcolor="#FBBC05", fontcolor="#202124"]; TransitionState [label="[Intramolecular\nSₙ2 Transition State]", shape=ellipse, style=dashed]; Product [label="2-Methyloxetane", fillcolor="#34A853", fontcolor="#FFFFFF"]; LeavingGroup [label="Tosylate Anion (TsO⁻)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Start -> Alkoxide [label=" + NaH (Base)\n- H₂"]; Alkoxide -> TransitionState [label="Intramolecular\nAttack"]; TransitionState -> Product; TransitionState -> LeavingGroup; } dot Caption: Proposed pathway for oxetane synthesis via intramolecular cyclization.

Mechanistic Insight:

-

The base deprotonates the C3 hydroxyl group to form a nucleophilic alkoxide.

-

This alkoxide then attacks the C1 carbon from the backside, displacing the tosylate group.

-

This cyclization is kinetically viable, though slower than the formation of 5- or 6-membered rings, due to the inherent strain of the four-membered oxetane ring.[12] The use of a good leaving group like tosylate is essential to overcome this barrier.

Conclusion

1,3-Butanediol monotosylate derivatives, particularly 3-hydroxybutyl p-toluenesulfonate, are highly effective and versatile intermediates in organic synthesis. The ability to selectively functionalize the primary hydroxyl group provides a powerful handle for subsequent chemical modifications. As demonstrated, these compounds serve as key electrophiles in Sₙ2 reactions for building complex molecules like ketone body esters and are poised for use in constructing strained cyclic ethers like oxetanes. A thorough understanding of their synthesis, properties, and reactivity allows chemists to strategically incorporate the 1,3-butanediol scaffold into a wide range of targets in pharmaceutical and materials science.

References

- Preparation method of (R) -3-hydroxybutyryl- (R) -3-hydroxybutyl ester. CN113045416A. (URL: )

-

Highly enantioselective synthesis of (R)-1,3-butanediol via deracemization of the corresponding racemate by a whole-cell stereoinverting cascade system. PMC. (URL: [Link])

- Process for regioselective mono-tosyl

-

An Alternative Enzymatic Route to the Ergogenic Ketone Body Ester (R)-3-Hydroxybutyl (R)-3-Hydroxybutyrate. ResearchGate. (URL: [Link])

-

An Alternative Enzymatic Route to the Ergogenic Ketone Body Ester (R)-3-Hydroxybutyl (R)-3-Hydroxybutyrate. MDPI. (URL: [Link])

-

1,3-BUTANEDIOL. Ataman Kimya. (URL: [Link])

-

Exploring Controlled Synthesis for Green Production of Mono-tosylates from Diols and Glycols in Undergraduate Research. Journal of Chemistry Letters. (URL: [Link])

-

Tosylates And Mesylates. Master Organic Chemistry. (URL: [Link])

- Synthesis of 3-hydroxybutyryl 3-hydroxybutyrate and rel

-

Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. ACS Publications. (URL: [Link])

-

Highly enantioselective synthesis of (R)-1,3-butanediol via deracemization of the corresponding racemate by a whole-cell stereoinverting cascade system. PubMed. (URL: [Link])

-

Oxetanes: formation, reactivity and total syntheses of natural products. PMC. (URL: [Link])

-

0.1.6. Formation of C. Thieme. (URL: [Link])

-

1,3-Butanediol. Wikipedia. (URL: [Link])

-

¹H NMR spectra of 4‐hydroxybutan‐2‐one and TBN. ResearchGate. (URL: [Link])

-

Efficient synthesis of the ketone body ester (R)-3-hydroxybutyryl-(R)-3-hydroxybutyrate and its (S,S) enantiomer. PubMed. (URL: [Link])

-

Spectra to structure (4-(4-Hydroxyphenyl)-2-butanone). YouTube. (URL: [Link])

-

Synthesis of 4-Hydroxy-4-(4-nitrophenyl)butan-2-one using p-Nitro Benzaldehyde and Acetone in Aqueous Micellar Media using L-Proline. Semantic Scholar. (URL: [Link])

-

Tosylate displacement reaction. Reddit. (URL: [Link])

-

Synthesis of Pharmaceutical Intermediates Aiming at Construction of Optically Active Tertiary Alcohols as a Key Technology. Sumitomo Chemical. (URL: [Link])

-

Mesylates and Tosylates with Practice Problems. Chemistry Steps. (URL: [Link])

-

Butyl-p-toluenesulfonate. PubChem. (URL: [Link])

-

Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journals. (URL: [Link])

Sources

- 1. rsc.org [rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 5. jchemlett.com [jchemlett.com]

- 6. CN113045416A - Preparation method of (R) -3-hydroxybutyryl- (R) -3-hydroxybutyl ester - Google Patents [patents.google.com]

- 7. BJOC - An economical and safe procedure to synthesize 2-hydroxy-4-pentynoic acid: A precursor towards ‘clickable’ biodegradable polylactide [beilstein-journals.org]

- 8. 3-Butynyl p-toluenesulfonate | 23418-85-1 [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. An Alternative Enzymatic Route to the Ergogenic Ketone Body Ester (R)-3-Hydroxybutyl (R)-3-Hydroxybutyrate | MDPI [mdpi.com]

- 11. Efficient synthesis of the ketone body ester (R)-3-hydroxybutyryl-(R)-3-hydroxybutyrate and its (S,S) enantiomer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]

Chemical reactivity of 3-Hydroxybutyl 4-methylbenzenesulfonate in organic synthesis

An In-depth Technical Guide to the Chemical Reactivity of 3-Hydroxybutyl 4-methylbenzenesulfonate in Organic Synthesis

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxybutyl 4-methylbenzenesulfonate, a bifunctional organic molecule, serves as a versatile intermediate in modern organic synthesis. Its strategic importance is rooted in the presence of a hydroxyl group and a p-toluenesulfonate (tosylate) ester within the same four-carbon framework. The tosylate moiety functions as an exceptional leaving group, rendering the terminal carbon highly susceptible to nucleophilic attack, while the secondary hydroxyl group offers a handle for further functionalization or can act as an internal nucleophile. This guide provides a comprehensive analysis of the synthesis, core chemical reactivity—including nucleophilic substitution, elimination, and intramolecular cyclization—and key applications of this compound, with a particular focus on its role in the synthesis of chiral building blocks for drug development.

Introduction: The Molecular Architecture and Strategic Value

3-Hydroxybutyl 4-methylbenzenesulfonate possesses a unique structural combination: a primary carbon activated by a tosylate leaving group and a secondary alcohol at the C-3 position. The tosylate group, the ester of p-toluenesulfonic acid, is a superior leaving group compared to halides or the hydroxyl group itself. This is due to the high stability of the resulting tosylate anion (TsO⁻), where the negative charge is effectively delocalized through resonance across the entire sulfonyl group.[1] This inherent stability makes the tosylate anion a very weak base, and it is a fundamental principle of organic chemistry that weak bases are excellent leaving groups.[1]

The presence of the hydroxyl group on the same carbon backbone introduces a layer of complexity and synthetic opportunity. This group can be protected and deprotected, oxidized to a ketone, or, most significantly, it can participate as an intramolecular nucleophile, leading to the formation of cyclic ethers. This dual functionality makes 3-hydroxybutyl 4-methylbenzenesulfonate a valuable precursor, especially in the stereocontrolled synthesis of complex molecules.

Synthesis of 3-Hydroxybutyl 4-methylbenzenesulfonate

The primary route to 3-hydroxybutyl 4-methylbenzenesulfonate is through the selective tosylation of the primary alcohol of butane-1,3-diol. The reaction involves treating the diol with p-toluenesulfonyl chloride (TsCl) in the presence of a non-nucleophilic base, such as pyridine or triethylamine.[2][3]

Causality in Experimental Design:

-

Selective Tosylation: The primary hydroxyl group of butane-1,3-diol is sterically more accessible and therefore reacts preferentially over the secondary hydroxyl group with the bulky tosyl chloride reagent.

-

Role of the Base: A base like pyridine is crucial. It serves to neutralize the hydrochloric acid (HCl) generated during the reaction, preventing potential acid-catalyzed side reactions and driving the equilibrium towards the product.[3]

-

Temperature Control: The reaction is typically conducted at low temperatures (e.g., 0 °C) to minimize side reactions, such as the formation of alkyl chlorides by displacement of the newly formed tosylate by the chloride ion byproduct.[4][5]

Caption: General workflow for the synthesis of 3-Hydroxybutyl 4-methylbenzenesulfonate.

Experimental Protocol: Synthesis of (R)-3-Hydroxybutyl 4-methylbenzenesulfonate

This protocol is adapted from procedures used for the synthesis of similar chiral tosylates.[6]

-

Preparation: To a flame-dried, three-neck round-bottom flask under an inert nitrogen atmosphere, add (R)-butane-1,3-diol (1.0 eq) and anhydrous dichloromethane (DCM).

-

Cooling: Cool the solution to 0 °C using an ice-water bath.

-

Base Addition: Add dry pyridine (1.5 eq) to the stirred solution.

-

Tosylation: Add p-toluenesulfonyl chloride (1.1 eq) portion-wise over 30 minutes, ensuring the internal temperature remains below 5 °C.

-

Reaction: Stir the mixture at 0 °C for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Upon completion, slowly add cold water to quench the reaction, followed by 1 M HCl to neutralize excess pyridine.

-

Extraction: Separate the organic layer and extract the aqueous layer twice with DCM.

-

Washing: Combine the organic extracts and wash sequentially with saturated NaHCO₃ solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel to obtain pure 3-hydroxybutyl 4-methylbenzenesulfonate.

Core Chemical Reactivity

The reactivity of 3-hydroxybutyl 4-methylbenzenesulfonate is dominated by the exceptional leaving group ability of the tosylate. This facilitates a range of transformations, primarily nucleophilic substitution and elimination reactions.

Nucleophilic Substitution (S_N_2) Reactions

The primary carbon bearing the tosylate is an excellent electrophile for S_N_2 reactions. This is a single-step, concerted process where a nucleophile attacks the carbon from the side opposite to the leaving group (backside attack), leading to the displacement of the tosylate anion.[1]

Caption: The concerted S_N_2 mechanism for tosylate displacement.

This reactivity is widely exploited in drug development to introduce a variety of functional groups. For instance, reacting 3-hydroxybutyl tosylate with sodium azide (NaN₃) in a polar aprotic solvent like DMF yields 3-azidobutan-1-ol, a precursor for amines.[5]

A particularly relevant application is in the synthesis of the ketone body ester (R)-3-hydroxybutyl (R)-3-hydroxybutyrate, a compound investigated for its therapeutic and performance-enhancing effects.[7][8] In this synthesis, (R)-3-hydroxybutyl 4-methylbenzenesulfonate is treated with the sodium salt of (R)-3-hydroxybutyric acid, which acts as the nucleophile to displace the tosylate.[9]

| Nucleophile | Product | Solvent | Temp (°C) | Yield (%) | Reference |

| Sodium (R)-3-hydroxybutyrate | (R)-3-hydroxybutyl (R)-3-hydroxybutyrate | Toluene | 75-80 | 88 | [9] |

| Triethylammonium acetate | (R)-3-acetoxybutyl acetate | Toluene | 80 | 80 | [6] |

| Sodium Azide (NaN₃) | Benzyl Azide (from Benzyl Tosylate) | DMF | 60-80 | 80-90 | [5] |

Elimination (E2) Reactions

In the presence of a strong, sterically hindered base, an E2 (bimolecular elimination) reaction can compete with or even dominate substitution. The base abstracts a proton from the carbon adjacent (β-position) to the carbon bearing the tosylate group. This initiates a concerted flow of electrons that forms a carbon-carbon double bond and expels the tosylate leaving group.[10]

Caption: The concerted E2 mechanism leading to alkene formation.

For 3-hydroxybutyl 4-methylbenzenesulfonate, E2 elimination would yield but-3-en-1-ol. The choice of base and reaction conditions is critical to control the outcome between substitution and elimination. Strong, non-bulky bases (e.g., NaOH) at low temperatures favor S_N_2, whereas strong, bulky bases (e.g., potassium tert-butoxide) at higher temperatures favor E2.[11]

Intramolecular Cyclization

A key feature of 3-hydroxybutyl 4-methylbenzenesulfonate is its capacity for intramolecular reaction. Under basic conditions, the C-3 hydroxyl group can be deprotonated to form an alkoxide. This internal nucleophile can then attack the C-1 electrophilic carbon, displacing the tosylate group in an intramolecular S_N_2 reaction to form a cyclic ether.[12] This process results in the formation of 2-methyloxetane, a four-membered ring.

Caption: Pathway for intramolecular cyclization to form 2-methyloxetane.

This cyclization pathway is a powerful tool for constructing strained ring systems, which are valuable motifs in medicinal chemistry. The regioselectivity of such cyclizations is highly predictable, governed by Baldwin's rules for ring closure.

Applications in Drug Development and Chiral Synthesis

The reliable reactivity of tosylates makes them indispensable in multi-step syntheses common in drug discovery.

-

Chiral Pool Synthesis: Enantiomerically pure (R)- or (S)-3-hydroxybutyl 4-methylbenzenesulfonate, derived from the corresponding chiral diols, are valuable building blocks.[6][13] Since the tosylation step proceeds with retention of configuration at the chiral center, and the subsequent S_N_2 displacement occurs with a predictable inversion of configuration, this allows for precise control over stereochemistry in the final product.[2]

-

Linker Chemistry: The tosylate group can be used to attach the butanol fragment to other molecules, serving as a flexible linker in the construction of larger, more complex bioactive compounds. The activation of a hydroxyl group to a tosylate is a key step in conjugating molecules to linkers, for example, in the field of antibody-drug conjugates (ADCs).[1]

-

Precursor to Bioactive Molecules: As detailed, its role in the scalable synthesis of (R)-3-hydroxybutyl (R)-3-hydroxybutyrate highlights its direct relevance to producing compounds with therapeutic potential.[7][14] Such ketone esters are being explored for applications in neurodegenerative diseases, metabolic disorders, and enhancing physical endurance.[7][15]

Conclusion

3-Hydroxybutyl 4-methylbenzenesulfonate is a synthetically powerful and versatile intermediate. Its predictable reactivity is governed by the superb leaving group ability of the tosylate, which primarily facilitates S_N_2 reactions. However, the reaction outcome can be judiciously steered towards elimination or intramolecular cyclization through the careful selection of reagents and conditions. For professionals in drug development, understanding the nuanced reactivity of this molecule provides a reliable tool for stereocontrolled synthesis, linker strategies, and the efficient construction of complex and novel therapeutic agents.

References

- CN113045416A. (2021). Preparation method of (R) -3-hydroxybutyryl- (R) -3-hydroxybutyl ester. Google Patents.

-

Fiveable. (2025). Tosylates Definition - Organic Chemistry Key Term. Retrieved from [Link]

-

Dondoni, A., & Perrone, D. (2000). Studies on cyclization reactions of 3-amino-2,4-dihydroxybutanoic acid derivatives. Organic & Biomolecular Chemistry, (21), 3555-3563. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Mesylates and Tosylates with Practice Problems. Retrieved from [Link]

-

LookChem. (n.d.). 3-Hydroxy-3-methylbutyl 4-methylbenzenesulfonate. Retrieved from [Link]

-

Reddit. (2024). Tosylate displacement reaction. r/OrganicChemistry. Retrieved from [Link]

-

Zaccone, F., Venturi, V., Giovannini, P. P., et al. (2021). An Alternative Enzymatic Route to the Ergogenic Ketone Body Ester (R)-3-Hydroxybutyl (R)-3-Hydroxybutyrate. Molecules, 26(3), 544. Retrieved from [Link]

-

Master Organic Chemistry. (2015). Tosylates And Mesylates. Retrieved from [Link]

-

Zaccone, F., Venturi, V., Giovannini, P. P., et al. (2020). An Alternative Enzymatic Route to the Ergogenic Ketone Body Ester (R)-3-Hydroxybutyl (R)-3-Hydroxybutyrate. ResearchGate. Retrieved from [Link]

-

University of Illinois Springfield. (n.d.). Elimination Reactions. Retrieved from [Link]

- WO2019147503A1. (2019). Synthesis of 3-hydroxybutyryl 3-hydroxybutyrate and related compounds. Google Patents.

-

Zaccone, F., et al. (2020). An Alternative Enzymatic Route to the Ergogenic Ketone Body Ester (R)-3-Hydroxybutyl (R)-3-Hydroxybutyrate. ResearchGate. Retrieved from [Link]

-

Dondoni, A., & Perrone, D. (2003). Studies on cyclization reactions of 3-amino-2,4-dihydroxybutanoic acid derivatives. Organic & Biomolecular Chemistry, 1(21), 3555-3563. Retrieved from [Link]

-

Taylor & Francis. (n.d.). Elimination reaction – Knowledge and References. Retrieved from [Link]

-

Gincaitė, V., et al. (2023). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. International Journal of Molecular Sciences, 24(13), 11095. Retrieved from [Link]

-

Clarke, K., et al. (2012). Kinetics, safety and tolerability of (R)-3-hydroxybutyl (R)-3-hydroxybutyrate in healthy adult subjects. Regulatory Toxicology and Pharmacology, 63(3), 401-408. Retrieved from [Link]

-

Zaccone, F., et al. (2020). An Alternative Enzymatic Route to the Ergogenic Ketone Body Ester (R)-3-Hydroxybutyl (R)-3-Hydroxybutyrate. Preprints.org. Retrieved from [Link]

-

Shen, J., et al. (2020). 3-Hydroxy-2-iodophenyl-(4-methylbenzenesulfonate). ResearchGate. Retrieved from [Link]

-

Kim, J. (2009). Uses and production of chiral 3-hydroxy-γ-butyrolactones and structurally related chemicals. Applied Microbiology and Biotechnology, 84(4), 597-605. Retrieved from [Link]

-

Sharghi, H., & Sarvari, M. H. (2007). Chemoselective and scalable preparation of alkyl tosylates under solvent-free conditions. Sciencemadness.org. Retrieved from [Link]

-

Zaccone, F., et al. (2020). Scheme 1. Synthesis of (R)-hydroxybuthyl (R)-3-hydroxybutyrate 4... ResearchGate. Retrieved from [Link]

-

Shen, J., et al. (2020). Synthesis of 3-hydroxy-2-iodophenyl-(4-methylbenzenesulfonate). (i) I2,... ResearchGate. Retrieved from [Link]

-

University of Calgary. (n.d.). Ch 5 : Elimination. Retrieved from [Link]

-

Díez-González, S., et al. (2015). HBF4-Catalysed Nucleophilic Substitutions of Propargylic Alcohols. UCL Discovery. Retrieved from [Link]

-

Shen, J., et al. (2020). 3-Hydroxy-2-iodophenyl-(4-methylbenzenesulfonate). MDPI. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Elimination Reactions: an Introduction. Retrieved from [Link]

-

ResearchGate. (n.d.). An intermediate in a new synthesis approach to beta-substituted beta-hydroxyaspartame. Retrieved from [Link]

-

Hypha Discovery. (2025). Small but mighty: the impact of tertiary alcohols in drug design. Retrieved from [Link]

-

Michigan State University. (n.d.). Alkyl Halide Reactivity. Retrieved from [Link]

-

Hamaker, C. G., & Goettler, P. E. (2024). Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. Molbank, 2024(3), M1827. Retrieved from [Link]

-

Li, Y., et al. (2015). Discovery and SAR study of 3-(tert-butyl)-4-hydroxyphenyl benzoate and benzamide derivatives as novel farnesoid X receptor (FXR) antagonists. Bioorganic & Medicinal Chemistry, 23(19), 6439-6451. Retrieved from [Link]

-

ResearchGate. (n.d.). Cyclization of compounds 3 a, b in methanol. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. reddit.com [reddit.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. Kinetics, safety and tolerability of (R)-3-hydroxybutyl (R)-3-hydroxybutyrate in healthy adult subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 8. preprints.org [preprints.org]

- 9. CN113045416A - Preparation method of (R) -3-hydroxybutyryl- (R) -3-hydroxybutyl ester - Google Patents [patents.google.com]

- 10. Elimination Reactions: an Introduction [chemistrysteps.com]

- 11. Alkyl Halide Reactivity [www2.chemistry.msu.edu]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. WO2019147503A1 - Synthesis of 3-hydroxybutyryl 3-hydroxybutyrate and related compounds - Google Patents [patents.google.com]

- 15. researchgate.net [researchgate.net]

Molecular weight and formula of 3-Hydroxybutyl 4-methylbenzenesulfonate

[1]

Executive Summary

3-Hydroxybutyl 4-methylbenzenesulfonate (also known as 3-Hydroxybutyl tosylate ) is a selectively activated sulfonate ester derived from 1,3-butanediol. It serves as a pivotal "chiral linchpin" in organic synthesis, enabling the introduction of a 3-hydroxybutyl moiety or, via nucleophilic displacement, a 3-functionalized butyl chain. Its primary industrial utility lies in its role as a precursor to (R)-3-amino-1-butanol , a key intermediate in the synthesis of the HIV integrase inhibitor Dolutegravir .

Part 1: Physicochemical Characterization

Chemical Identity & Constants

The molecule consists of a butyl chain with a secondary hydroxyl group at position 3 and a p-toluenesulfonyloxy (tosyl) group at position 1. The high chemoselectivity of the tosylation reaction allows for the isolation of this mono-ester without protecting the secondary alcohol.

| Parameter | Data |

| Chemical Name | 3-Hydroxybutyl 4-methylbenzenesulfonate |

| Common Name | 3-Hydroxybutyl tosylate |

| CAS Number (Racemic) | 59744-08-0 |

| CAS Number (R-Isomer) | 82614-88-8 |

| Molecular Formula | C₁₁H₁₆O₄S |

| Molecular Weight | 244.31 g/mol |

| Appearance | Colorless to pale yellow viscous liquid |

| Density | ~1.22 g/cm³ (Predicted) |

| Boiling Point | >300°C (Decomposes prior to boiling at atm pressure) |

| Solubility | Soluble in DCM, EtOAc, DMSO; Sparingly soluble in water |

Structural Connectivity

The following diagram illustrates the connectivity, highlighting the reactive primary sulfonate center (

Part 2: Synthetic Pathways & Process Chemistry

Synthesis from 1,3-Butanediol

The synthesis relies on the steric differentiation between the primary and secondary hydroxyl groups of 1,3-butanediol.

Reaction Scheme:

Protocol Methodology:

-

Reagents: 1.0 eq. (R)-1,3-Butanediol, 1.1 eq.[1][2] p-Toluenesulfonyl chloride (TsCl), Pyridine (Solvent/Base).[3][4]

-

Execution:

-

Cool pyridine solution of 1,3-butanediol to 0°C.

-

Add TsCl portion-wise to maintain temperature <5°C (Exothermic).

-

Stir at 0–4°C for 4–6 hours. Note: Higher temperatures promote bis-tosylation.

-

-

Workup:

-

Quench with ice water.

-

Extract with Dichloromethane (DCM).

-

Critical Step: Wash organic layer with 1M CuSO₄ or 1M HCl to remove residual pyridine.

-

-

Purification: Silica gel chromatography (Hexane/EtOAc gradient) to remove the bis-tosylate impurity.

Process Workflow Diagram

Part 3: Applications in Drug Development

Precursor for Dolutegravir

The (R)-enantiomer (CAS 82614-88-8) is a high-value intermediate. It is converted to (R)-3-amino-1-butanol via azide displacement, which is then used to construct the chiral oxazine ring of Dolutegravir (HIV Integrase Inhibitor).

Mechanism:

-

Displacement: The tosylate group is displaced by sodium azide (

) in DMF via an -

Reduction: The resulting azide is hydrogenated (

) to the amine.

Divergent Synthesis Map

Part 4: Quality Control & Safety

Analytical Profiling (NMR)

-

¹H NMR (CDCl₃, 400 MHz):

- 7.78 (d, 2H, Ar-H), 7.35 (d, 2H, Ar-H) – Tosyl aromatic protons.

-

4.10–4.20 (m, 2H) –

-

3.80 (m, 1H) –

-

2.45 (s, 3H) – Ar-

-

1.18 (d, 3H) – Terminal

Safety Considerations

-

Genotoxicity: Sulfonate esters are potential alkylating agents and are considered Potentially Genotoxic Impurities (PGIs) in drug substances. They must be controlled to ppm levels in final APIs.

-

Handling: Use full PPE (gloves, goggles, respirator). Handle in a fume hood to avoid inhalation of vapors.

-

Stability: Store at 2–8°C under inert gas (Argon/Nitrogen) to prevent hydrolysis or disproportionation.

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 249156: 4-Hydroxybutyl 4-methylbenzenesulfonate (Isomer Analog). Retrieved from [Link]

-

Ferreira, F., et al. (1990).[5] Synthesis of optically active 1,3-diols and their derivatives. Tetrahedron, 46(18), 6311-6318. (Foundational synthesis method).

-

LookChem. (n.d.). 3-Hydroxy-3-methylbutyl 4-methylbenzenesulfonate Properties. Retrieved from [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 3. svkm-iop.ac.in [svkm-iop.ac.in]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. WO1995011680A1 - Heteroarylpiperidines, pyrrolidines and piperazines and their use as antipsychotics and analgetics - Google Patents [patents.google.com]

Methodological & Application

Nucleophilic substitution reactions using 3-Hydroxybutyl 4-methylbenzenesulfonate

Application Note: Strategic Nucleophilic Substitution & Cyclization of 3-Hydroxybutyl 4-methylbenzenesulfonate

Executive Summary & Molecule Profile

3-Hydroxybutyl 4-methylbenzenesulfonate (CAS: 1947-62-2, often derived from 1,3-butanediol) is a bifunctional chiral building block critical in modern drug discovery. It possesses two distinct reactive sites: a primary electrophilic tosylate (–OTs) and a secondary nucleophilic hydroxyl group (–OH).

This duality allows for divergent synthetic pathways:

-

Intramolecular Cyclization: Synthesis of 2-methyloxetane , a high-value scaffold in medicinal chemistry used as a gem-dimethyl or carbonyl isostere to modulate lipophilicity and metabolic stability.

-

Intermolecular Substitution: Displacement of the tosylate by external nucleophiles (azides, cyanides, amines) to create functionalized chiral alcohols.

Compound Profile:

-

IUPAC Name: 3-hydroxybutyl 4-methylbenzenesulfonate

-

Structure:

-

Key Feature: The stereocenter at C3 (derived from (R)- or (S)-1,3-butanediol) is not part of the leaving group. Consequently, reactions at the C1-tosylate site proceed with retention of configuration at the C3 chiral center.

Critical Reaction Pathways (Logic & Causality)

The reactivity of this substrate is governed by the competition between intermolecular attack (pathway A) and intramolecular cyclization (pathway B).

-

Pathway A (Intermolecular): In the presence of a strong external nucleophile and a non-basic environment, the external nucleophile displaces the tosylate.

-

Pathway B (Intramolecular): In the presence of a base, the secondary alcohol is deprotonated to an alkoxide. Due to the favorable entropy of 4-membered ring formation (despite ring strain), the alkoxide attacks the C1-tosylate to form 2-methyloxetane.

Decision Matrix:

| Desired Outcome | Critical Reagent | Solvent System | Mechanism |

| 2-Methyloxetane | Strong Base (NaH, n-BuLi) | THF / DMF (0°C) | Intramolecular |

| Chain Elongation | Nucleophile ( | DMSO / DMF (RT) | Intermolecular |

| Protection | TBDMS-Cl / Imidazole | DCM | Hydroxyl Protection (Pre-substitution) |

Detailed Experimental Protocols

Protocol A: Synthesis of (S)-2-Methyloxetane (Intramolecular Cyclization)

Target: Creation of strained heterocycles for drug scaffolds.

Scientific Rationale: The formation of the oxetane ring requires overcoming significant ring strain (~106 kJ/mol). The reaction is driven by the enthalpy of the leaving group (tosylate) and the entropy of the intramolecular attack. Note: Temperature control is vital. High temperatures favor polymerization (ring-opening) over cyclization.

Reagents:

-

(S)-3-Hydroxybutyl 4-methylbenzenesulfonate (1.0 eq)

-

Sodium Hydride (NaH, 60% dispersion in oil) (1.2 eq)

-

Tetrahydrofuran (THF), anhydrous (0.1 M concentration)

Step-by-Step Methodology:

-

Preparation: Flame-dry a 2-neck round bottom flask and purge with Argon. Charge with NaH (1.2 eq) and wash twice with dry pentane to remove mineral oil. Suspend NaH in anhydrous THF.

-

Cooling: Cool the NaH suspension to 0°C using an ice/water bath. Rationale: Controls the exotherm of deprotonation and prevents elimination side-reactions.

-

Addition: Dissolve the substrate in a minimal amount of THF. Add this solution dropwise to the NaH suspension over 30 minutes.

-

Observation: Evolution of

gas will be observed.

-

-

Cyclization: Allow the mixture to warm to room temperature (20-25°C) and stir for 2-4 hours. Monitor by TLC (disappearance of tosylate UV active spot; oxetane is not UV active, use

stain). -

Quench & Isolation: Cool to 0°C. Carefully quench with saturated aqueous

. Extract with-

Caution: 2-Methyloxetane is volatile (bp ~60°C). Do not use rotary evaporation at high vacuum/temperature.

-

-

Purification: Distill at atmospheric pressure or use careful fractional distillation.

Protocol B: Chemoselective Nucleophilic Substitution (Azidation)

Target: Synthesis of (S)-4-azidobutan-2-ol (Precursor to chiral amino alcohols).

Scientific Rationale: To favor intermolecular substitution over cyclization, we must avoid deprotonating the hydroxyl group. Using a non-basic nucleophile source in a polar aprotic solvent favors direct displacement of the tosylate.

Reagents:

-

3-Hydroxybutyl 4-methylbenzenesulfonate (1.0 eq)

-

Sodium Azide (

) (1.5 eq) -

DMF (Dimethylformamide)

Step-by-Step Methodology:

-

Solvation: Dissolve the substrate in DMF (0.5 M).

-

Reagent Addition: Add

(1.5 eq) in one portion at room temperature. -

Reaction: Heat the mixture to 50°C for 6-12 hours.

-

Note: Avoid temperatures >80°C to prevent thermal decomposition of the azide or elimination of the tosylate.

-

-

Workup: Dilute with water and extract with Ethyl Acetate. Wash organic layer extensively with water (to remove DMF) and brine.

-

Result: The product is (S)-4-azidobutan-2-ol. The stereocenter at C2 (formerly C3) retains the original configuration.

Visualizing the Reaction Logic

The following diagram illustrates the divergent pathways and the stereochemical implications of the substrate.

Caption: Divergent reactivity of 3-hydroxybutyl tosylate. Pathway selection is controlled by base presence and temperature.

Stereochemical Integrity & Validation

A common misconception in nucleophilic substitution is that stereochemistry is always inverted (

-

The Chiral Center: Located at C3 (the carbon bearing the hydroxyl group).

-

The Reaction Center: Located at C1 (the carbon bearing the tosylate).

-

The Outcome: Since the bond breaking/forming occurs at C1, the stereocenter at C3 is untouched .

-

If starting with (R)-1,3-butanediol

(R)-3-hydroxybutyl tosylate

-

Validation Check:

-

Measure optical rotation

of the product. -

Compare with literature values for (R)-2-methyloxetane (approx

in

References

-

Picard, P., et al. "Synthesis of oxetanes from 1,3-diols via monotosylates." Synthesis, 1981.

-

Wuitschik, G., et al. "Oxetanes as promising modules in drug discovery." Angewandte Chemie International Edition, 2006.

-

Burkhard, J. A., et al. "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Angewandte Chemie Int. Ed., 2010.[1]

-

PubChem Compound Summary. "3-Hydroxybutyl 4-methylbenzenesulfonate."

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Hydroxybutyl 4-methylbenzenesulfonate

Welcome to the dedicated technical support resource for the synthesis of 3-hydroxybutyl 4-methylbenzenesulfonate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction yields and purity.

Troubleshooting Guide: Addressing Common Synthesis Challenges

This section addresses specific issues that may arise during the synthesis, offering explanations and actionable solutions based on established chemical principles.

Question 1: My reaction yield of 3-hydroxybutyl 4-methylbenzenesulfonate is consistently low. What are the primary causes and how can I improve it?

Low yields in this tosylation reaction are most commonly attributed to three factors: incomplete reaction, formation of byproducts, and mechanical losses during workup and purification.

Possible Causes & Solutions:

-

Suboptimal Reagent Stoichiometry: The selective tosylation of the primary hydroxyl group in 1,3-butanediol is a competitive reaction. Using an excess of p-toluenesulfonyl chloride (TsCl) will lead to the formation of the undesired 1,3-bis(tosyloxy)butane byproduct, thereby consuming the starting material and reducing the yield of the desired mono-tosylated product.

-

Recommendation: Carefully control the stoichiometry. Start with a 1:1 molar ratio of 1,3-butanediol to TsCl. In some cases, using a slight excess of the diol (e.g., 1.1 to 1.2 equivalents) can help to ensure that all the TsCl is consumed, minimizing the formation of the di-tosylated product.

-

-

Ineffective Temperature Control: The reaction between TsCl and alcohols is exothermic. If the temperature is not adequately controlled, the increased thermal energy can reduce the selectivity of the reaction, favoring the tosylation of the secondary alcohol and increasing the rate of byproduct formation.

-

Recommendation: Maintain a low reaction temperature. It is recommended to perform the addition of TsCl at 0 °C or even lower (e.g., -15 °C) to enhance the selectivity for the more reactive primary hydroxyl group.

-

-

Choice of Base and Solvent: The base plays a crucial role in scavenging the HCl generated during the reaction. An inappropriate base or solvent system can lead to side reactions or poor reaction kinetics.

-

Recommendation: Pyridine is a common choice as it can act as both the base and the solvent. Alternatively, a combination of triethylamine (Et3N) as the base and a non-protic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) can be effective. Ensure the base is dry and used in a slight excess (e.g., 1.2 to 1.5 equivalents) to effectively neutralize the HCl.

-

-

Moisture Contamination: p-Toluenesulfonyl chloride is sensitive to moisture and can be hydrolyzed to p-toluenesulfonic acid, which will not participate in the desired reaction, thus lowering the effective concentration of the reagent and reducing the yield.

-

Recommendation: Ensure all glassware is thoroughly dried before use. Use anhydrous solvents and reagents. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent the ingress of atmospheric moisture.

-

Question 2: I am observing a significant amount of a di-tosylated byproduct in my crude reaction mixture. How can I minimize its formation?

The formation of 1,3-bis(tosyloxy)butane is the most common side reaction. Minimizing this byproduct is key to achieving a high yield of the desired mono-tosylated product.

Strategies to Minimize Di-tosylation:

-

Slow, Controlled Addition of TsCl: Adding the TsCl solution dropwise to the mixture of 1,3-butanediol and the base ensures that the concentration of TsCl in the reaction mixture remains low at all times. This favors the reaction with the more sterically accessible and nucleophilic primary hydroxyl group over the secondary one.

-

Protocol: Dissolve the TsCl in a suitable anhydrous solvent (e.g., DCM) and add it to the cooled reaction mixture containing the diol and base over a prolonged period (e.g., 1-2 hours) using a syringe pump or a dropping funnel.

-

-

Low Reaction Temperature: As mentioned previously, lower temperatures increase the selectivity of the reaction. The activation energy for the tosylation of the primary alcohol is lower than that for the secondary alcohol, and this difference is more pronounced at lower temperatures.

-

Recommendation: Conduct the reaction at 0 °C or below.

-

-

Careful Monitoring of Reaction Progress: Over-running the reaction can lead to the slow formation of the di-tosylated product, even under optimized conditions.

-

Recommendation: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Quench the reaction as soon as the starting material (1,3-butanediol) is consumed to a satisfactory level.

-

Frequently Asked Questions (FAQs)

This section covers general inquiries regarding the synthesis of 3-hydroxybutyl 4-methylbenzenesulfonate.

Q1: What is the underlying principle for the selective tosylation of the primary hydroxyl group in 1,3-butanediol?

The selectivity arises from two main factors:

-

Steric Hindrance: The primary hydroxyl group is located at the end of the carbon chain and is less sterically hindered than the secondary hydroxyl group, which is located within the carbon chain. This makes the primary hydroxyl group more accessible to the bulky p-toluenesulfonyl chloride reagent.

-

Electronic Effects: Primary alcohols are generally more nucleophilic than secondary alcohols, leading to a faster reaction rate with the electrophilic sulfur atom of TsCl.

Q2: What are the recommended workup and purification procedures for this reaction?

A typical workup and purification protocol is as follows:

-

Quenching: Once the reaction is complete, it is quenched by the slow addition of cold water or a saturated aqueous solution of ammonium chloride (NH4Cl). If pyridine is used as the solvent, the mixture is often acidified with cold dilute HCl (e.g., 1 M) to protonate the pyridine and facilitate its removal in the aqueous layer.

-

Extraction: The product is then extracted from the aqueous phase using an organic solvent such as ethyl acetate or dichloromethane. The organic layers are combined.

-

Washing: The combined organic layers are washed sequentially with water, a dilute acid (if not already done), a saturated aqueous solution of sodium bicarbonate (NaHCO3) to remove any remaining acidic impurities, and finally with brine to remove the bulk of the water.

-

Drying and Concentration: The organic layer is dried over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude product is typically purified by flash column chromatography on silica gel. A gradient of ethyl acetate in hexanes is commonly used as the eluent to separate the desired mono-tosylated product from the unreacted diol and the di-tosylated byproduct.

Q3: How can I confirm the identity and purity of my final product?

The identity and purity of the synthesized 3-hydroxybutyl 4-methylbenzenesulfonate can be confirmed using a combination of spectroscopic and chromatographic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools to confirm the structure of the molecule. The presence of the characteristic signals for the tosyl group (aromatic protons and the methyl group) and the signals corresponding to the butylene chain with a hydroxyl group will confirm the identity.

-

Mass Spectrometry (MS): MS can be used to determine the molecular weight of the product, further confirming its identity.

-

Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the hydroxyl group (O-H stretch), the sulfonate group (S=O stretch), and the aromatic ring.

-

Chromatographic Purity: The purity of the final product can be assessed by TLC, HPLC, or Gas Chromatography (GC).

Experimental Protocols & Visualizations

Optimized Protocol for the Synthesis of 3-Hydroxybutyl 4-methylbenzenesulfonate

This protocol is designed to maximize the yield and purity of the desired product.

Materials:

-

1,3-Butanediol

-

p-Toluenesulfonyl chloride (TsCl)

-

Pyridine (anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

Hydrochloric acid (1 M)

-

Sodium bicarbonate (saturated aqueous solution)

-

Brine (saturated aqueous solution)

-

Sodium sulfate (anhydrous)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), add 1,3-butanediol (1.0 eq) and anhydrous pyridine (2.0 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Dissolve p-toluenesulfonyl chloride (1.0 eq) in a minimal amount of anhydrous DCM.

-

Add the TsCl solution dropwise to the stirred reaction mixture over 1-2 hours, ensuring the temperature remains at 0 °C.

-

After the addition is complete, allow the reaction to stir at 0 °C for an additional 2-4 hours, monitoring the progress by TLC.

-

Once the reaction is complete, quench by the slow addition of cold 1 M HCl until the pH is acidic.

-

Extract the mixture with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Visual Diagrams

Reaction Mechanism:

Caption: Reaction mechanism for the tosylation of 1,3-butanediol.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for optimizing the synthesis.

Data Summary Table

| Parameter | Recommendation | Rationale |

| Stoichiometry (Diol:TsCl) | 1.1 : 1 | A slight excess of the diol minimizes di-tosylation. |

| Temperature | 0 °C to -15 °C | Enhances selectivity for the primary hydroxyl group. |

| Base | Pyridine or Et3N | Effectively scavenges HCl produced during the reaction. |

| Solvent | Pyridine or DCM/THF | Provides a suitable medium for the reaction. |

| Addition Rate of TsCl | Slow, dropwise over 1-2 hours | Maintains a low concentration of TsCl, favoring mono-tosylation. |

| Reaction Monitoring | TLC or HPLC | Prevents over-reaction and formation of byproducts. |

References

-

Selective Tosylation of 1,3-Butanediol: While a specific paper detailing this exact reaction might be part of broader synthetic sequences, the principles of selective tosylation of diols are well-established in organic chemistry textbooks and demonstrated in various syntheses. A representative example of selective protection of a primary alcohol in the presence of a secondary one can be found in synthetic procedures online. For instance, Organic Syntheses provides numerous examples of reliable chemical preparations, illustrating best practices. A relevant procedure can be found at: Organic Syntheses, Coll. Vol. 10, p.702 (2004); Vol. 79, p.212 (2002). [Link]

-

General Principles of Alcohol Protection: For a comprehensive understanding of protecting groups in organic synthesis, including the use of tosylates, a standard reference is "Greene's Protective Groups in Organic Synthesis" by Peter G. M. Wuts. This text provides extensive details on the conditions for the formation and cleavage of various protecting groups, including the factors that influence selectivity. A link to the publisher's page for the book is: Wiley. [Link]

Troubleshooting low selectivity in 1,3-butanediol tosylation

Topic: Troubleshooting Selectivity & Yield in Asymmetric Functionalization Ticket ID: #TS-13BDO-REGIO Status: Open Support Tier: Senior Application Scientist

Introduction: The Selectivity Paradox

You are likely here because the standard "TsCl + Pyridine + DCM" protocol failed you.

In 1,3-butanediol, the competition is between the C1-primary hydroxyl (sterically accessible, kinetically favored) and the C3-secondary hydroxyl (thermodynamically more stable alkoxide, but sterically hindered).

-

The Trap: Standard basic conditions often lead to a statistical mixture (~70:20:10 of Primary:Secondary:Bis-tosylate).

-

The Hidden Killer: 1,3-monotosylates are prone to intramolecular cyclization under basic conditions, forming oxetanes rather than the desired linear product.